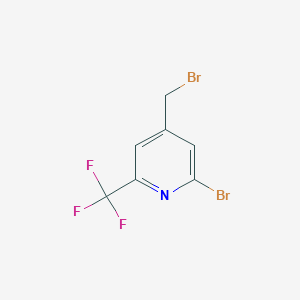

2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of bromine and trifluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine typically involves the bromination of 2-chloro-6-(trifluoromethyl)pyridine. The process begins with the addition of hydrazine hydrate to 2-chloro-6-(trifluoromethyl)pyridine in the presence of isopropanol. The mixture is then heated to reflux, followed by cooling and extraction with ethyl acetate. The organic phase is dried and concentrated to yield 2-hydrazino-6-(trifluoromethyl)pyridine. This intermediate is then reacted with bromine in chloroform under reflux conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridine derivative with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Radical Trifluoromethylation: The trifluoromethyl group can participate in radical reactions, adding to unsaturated bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate. The reaction is usually performed in a mixture of water and organic solvents like tetrahydrofuran (THF).

Radical Trifluoromethylation: Reagents include trifluoromethyl iodide and radical initiators such as azobisisobutyronitrile (AIBN).

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Suzuki-Miyaura Coupling:

Radical Trifluoromethylation: Products include trifluoromethylated pyridines with enhanced chemical stability and biological activity.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Building Block: 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl and trifluoromethyl groups allow for versatile reactions, including nucleophilic substitutions and coupling reactions, which are essential in organic synthesis.

- Synthesis of Pharmaceuticals: This compound is utilized in developing pharmaceuticals due to its ability to modify biological activity through structural alterations.

2. Biology:

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions. Its reactivity with biological targets can help elucidate molecular pathways.

- Antimicrobial Properties: Derivatives of this compound have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Micrococcus luteus, indicating potential for new antibiotic development.

3. Medicine:

- Therapeutic Agents: this compound is explored as a precursor in synthesizing therapeutic agents aimed at treating various diseases, including cancer and infectious diseases.

- Kinase Inhibition: The compound has been shown to inhibit specific kinases involved in critical cellular processes, making it relevant in cancer therapy research.

4. Industry:

- Agrochemicals Production: This compound is also utilized in developing agrochemicals, where its biological activity can enhance pest control formulations.

- Advanced Materials: Its unique properties make it suitable for producing specialty chemicals and materials with specific functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antibacterial Activity: Research indicates that derivatives exhibit significant antibacterial activity against various pathogens. For instance, pyridyl-hydroxylamines derived from related structures have shown potent effects against Staphylococcus aureus.

- Cancer Research: The compound has been evaluated as a kinase inhibitor targeting LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. This suggests potential applications in neurodegenerative disease therapies.

- Synthesis Pathways: Investigations into synthetic pathways involving this compound reveal its utility in forming complex nitrogen-containing compounds through reactions with diamines and carbon dioxide.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through various pathways:

Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring and form new bonds.

Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Radical Trifluoromethylation: The trifluoromethyl group participates in radical reactions, adding to unsaturated bonds and stabilizing the resulting radicals.

Comparaison Avec Des Composés Similaires

2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds:

2-Bromo-4-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.

2-Chloro-4-(trifluoromethyl)pyridine:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.

Activité Biologique

Overview

2-Bromo-4-bromomethyl-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure enhances its chemical reactivity and stability, making it an interesting candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is . The molecular structure features a pyridine ring substituted with two bromine atoms and one trifluoromethyl group, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Weight | 292.93 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Chemical Class | Heterocyclic compound |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial targets. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains, suggesting a potential role in the development of new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation .

Case Study: Anticancer Activity

A study focusing on pyridine derivatives revealed that certain modifications to the bromine and trifluoromethyl groups significantly enhanced cytotoxicity against breast cancer cell lines. The results indicated that this compound could serve as a lead compound for further development in anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Electrophilic Nature : The bromomethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids.

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating better interaction with lipid membranes and enhancing cellular uptake.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for cell division and survival in cancer cells, suggesting a potential mechanism for its anticancer effects .

Table of Biological Activities

Propriétés

IUPAC Name |

2-bromo-4-(bromomethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCLPTNCBUNYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.